N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 458.63 g/mol
CAS Number: 1119448-83-7
This compound belongs to the class of thiazole-based molecules and contains both benzothiazole and pyrrole moieties. Its synthesis and applications have attracted scientific interest.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:
Condensation Reaction:
Industrial Production:: While industrial-scale production details are proprietary, laboratories often use similar synthetic methods.
Chemical Reactions Analysis
Reactions::
Oxidation: It can undergo oxidation reactions, leading to various oxidation states.
Substitution: The benzothiazole and thiazole rings are susceptible to substitution reactions.
Reduction: Reduction of the carbonyl group is possible.
Oxidation: Oxidizing agents like KMnO or PCC.
Substitution: Alkyl halides or aryl halides.
Reduction: Reducing agents like NaBH or LiAlH.
- Oxidation: Oxidized derivatives.
- Substitution: Substituted analogs.
- Reduction: Reduced forms.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential drug development due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include:
- Others with benzothiazole and thiazole moieties .
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide: .
Properties
Molecular Formula |
C17H14N4O2S2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14N4O2S2/c1-10-14(25-17(18-10)21-7-3-4-8-21)15(22)20-16-19-12-6-5-11(23-2)9-13(12)24-16/h3-9H,1-2H3,(H,19,20,22) |
InChI Key |
RKYYCYQHTNTKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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